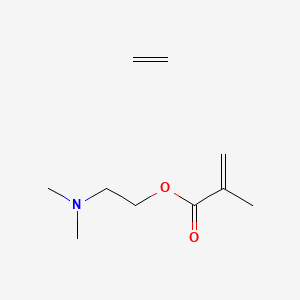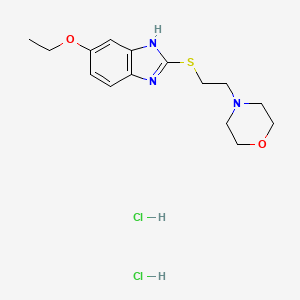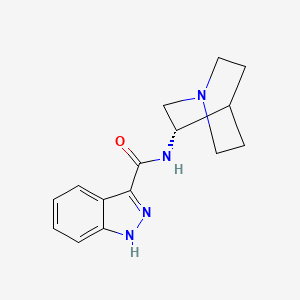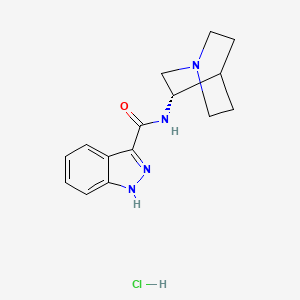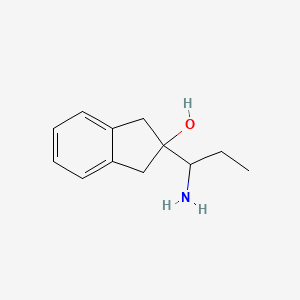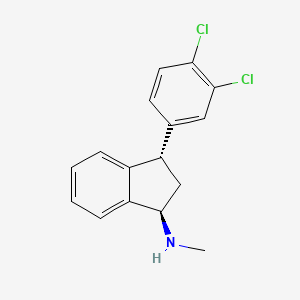
Glycyl-L-Leucin
Übersicht
Beschreibung
Glycyl-L-Leucin: ist ein Dipeptid, das aus Glycin und L-Leucin besteht. Es ist ein kleines Molekül mit der chemischen Formel C8H16N2O3 und einem Molekulargewicht von 188,22 g/mol
Wissenschaftliche Forschungsanwendungen
Glycyl-L-Leucin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Peptidbindungsbildung und -hydrolyse zu untersuchen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten Enzymen und Rezeptoren im Körper. Es wird durch Dipeptidasen zu Glycin und L-Leucin hydrolysiert, die dann in verschiedenen Stoffwechselwegen verwendet werden . Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, die Proteinsynthese und -degradation zu modulieren, wodurch Zellfunktionen und Signalwege beeinflusst werden .
Wirkmechanismus
Target of Action
Glycyl-L-leucine is a dipeptide composed of glycine and L-leucine . It is a common substrate for an enzyme known as glycyl-leucine dipeptidase . Dipeptidases are enzymes that catalyze the hydrolysis of dipeptides into their constituent amino acids, which can then be used by the body for various functions.
Mode of Action
The interaction of Glycyl-L-leucine with its target, the glycyl-leucine dipeptidase, results in the breakdown of the dipeptide into its constituent amino acids, glycine and L-leucine . This enzymatic process is crucial for the metabolism of proteins and the recycling of amino acids within the body.
Biochemical Pathways
The breakdown of Glycyl-L-leucine by glycyl-leucine dipeptidase is part of the broader protein metabolism pathway. The resulting amino acids, glycine and L-leucine, can then enter various biochemical pathways. For instance, glycine is involved in the synthesis of proteins, nucleic acids, and glutathione, while L-leucine is one of the three branched-chain amino acids, which play a critical role in protein synthesis and various metabolic processes .
Result of Action
The enzymatic breakdown of Glycyl-L-leucine into glycine and L-leucine has several molecular and cellular effects. These amino acids are essential for protein synthesis and other metabolic processes. Glycine acts as an inhibitory neurotransmitter in the central nervous system, while L-leucine plays a crucial role in muscle protein synthesis .
Biochemische Analyse
Biochemical Properties
Glycyl-L-leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the hydrolysis activities of particulate and cytosol fractions of monkey small intestine . The inhibition was shown to be competitive with leucine used as the representative amino acid .
Cellular Effects
Glycyl-L-leucine has been observed to have significant effects on various types of cells and cellular processes. For example, it has been found to stimulate the total sodium efflux in Escherichia coli . This suggests that Glycyl-L-leucine may influence cell function by impacting cell signaling pathways and cellular metabolism.
Temporal Effects in Laboratory Settings
The effects of Glycyl-L-leucine change over time in laboratory settings. For instance, it has been observed that the L-leucine production by an L-leucine producing mutant was unstable because strains exhibiting reduced L-leucine productivity appeared during cultivation . This indicates that Glycyl-L-leucine may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Glycyl-L-leucine vary with different dosages in animal models. For instance, L-leucine supplementation was found to be effective in streptozotocin-induced β-cells death but not in diet-induced obesity (DIO) models . This suggests that the effects of Glycyl-L-leucine could include threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Glycyl-L-leucine is involved in several metabolic pathways. For example, it has been found to regulate the metabolic pathways of Beta-Alanine metabolism, Thiamine metabolism, and Glutathione metabolism . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
Glycyl-L-leucine is transported and distributed within cells and tissues. For instance, it has been found that L-Leucine, which is cotransported with sodium across the brush border membrane, significantly stimulated the total sodium efflux . This could include any transporters or binding proteins that Glycyl-L-leucine interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Glycyl-L-leucine and its effects on activity or function are significant. For instance, it has been found that the lysosomal hydrolase cathepsin B in acute pancreatitis is initiated by the lysosomal protease cathepsin B . This could include any targeting signals or post-translational modifications that direct Glycyl-L-leucine to specific compartments or organelles.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glycyl-L-Leucin kann durch ein chemisches Verfahren synthetisiert werden, das die Acylierung von Leucin mit Chloracetylchlorid beinhaltet, gefolgt von einer Aminolyse, um das Dipeptid zu erhalten . Die Reaktionsbedingungen umfassen typischerweise die Verwendung geeigneter Lösungsmittel und Katalysatoren, um die Acylierungs- und Aminolyseschritte zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft eine großtechnische chemische Synthese, die auf den gleichen Prinzipien wie die Labormethoden beruht. Der Prozess ist auf eine höhere Ausbeute und Reinheit optimiert, wodurch er für kommerzielle Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glycyl-L-Leucin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution .
Häufige Reagenzien und Bedingungen:
Oxidation: Oxidationsmittel können die Aminosäurereste modifizieren, wodurch möglicherweise die Eigenschaften der Verbindung verändert werden.
Substitution: Substitutionsreaktionen können an den Amino- oder Carboxylgruppen auftreten, was zur Bildung verschiedener Derivate führt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die einzelnen Aminosäuren, Glycin und L-Leucin, sowie verschiedene modifizierte Peptide, abhängig von den spezifischen Reaktionsbedingungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Glycyl-L-Alanin
- Glycyl-L-Valin
- Glycyl-L-Isoleucin
Vergleich: Glycyl-L-Leucin ist aufgrund seiner spezifischen Kombination von Glycin und L-Leucin einzigartig, die ihm besondere biochemische Eigenschaften verleiht. Verglichen mit ähnlichen Dipeptiden hat this compound ein anderes Löslichkeitsprofil und eine andere Reaktivität, wodurch es für spezifische Anwendungen in Forschung und Industrie geeignet ist .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017040 | |
| Record name | Glycyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
869-19-2 | |
| Record name | Glycyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-L-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.624 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCYLLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L97V505GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
233 - 235 °C | |
| Record name | Glycylleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Glycyl-L-leucine absorbed in the small intestine?
A1: Glycyl-L-leucine uptake in the small intestine occurs through two primary pathways: * Hydrolysis followed by amino acid uptake: The dominant pathway involves the hydrolysis of Glycyl-L-leucine into its constituent amino acids, glycine and leucine, at the brush border membrane by membrane-bound peptidases. [, , , ] Subsequently, these free amino acids are absorbed by sodium-dependent transporters present on enterocytes. [, , ] * Intact peptide transport: A smaller proportion of Glycyl-L-leucine is transported across the intestinal epithelium as an intact dipeptide. [, , , ] This pathway is sodium-independent and involves specialized peptide transporters. [, ] Once inside the enterocyte, the intact dipeptide is hydrolyzed by cytosolic peptidases. []
Q2: Are there differences in Glycyl-L-leucine absorption among species?
A2: Yes, research indicates variations in Glycyl-L-leucine absorption and the activity of Glycyl-L-leucine-hydrolyzing enzymes among different species like monkeys, guinea pigs, rabbits, and rats. [, ]
Q3: Does the age of an animal influence Glycyl-L-leucine absorption?
A3: Yes, studies on guinea pigs have demonstrated an age-dependent change in intestinal absorption of Glycyl-L-leucine. The influx of intact Glycyl-L-leucine was significantly greater in suckling guinea pigs compared to weanlings and adults. [] This suggests a more prominent role of intact peptide transport in younger animals.
Q4: How do other amino acids and peptides interact with Glycyl-L-leucine absorption?
A5: The presence of certain amino acids, like leucine, can competitively inhibit the uptake of Glycyl-L-leucine. [, ] Additionally, research suggests complex interactions between various dipeptides during their absorption in the chick small intestine, resulting in either inhibition or stimulation of uptake. []
Q5: How do disease states affect Glycyl-L-leucine absorption?
A6: In conditions like tropical sprue [], chronic renal failure [, ], and chronic nonspecific enteritis [], altered intestinal function and morphology can significantly impact Glycyl-L-leucine absorption and peptidase activity.
Q6: What is the role of the placenta in Glycyl-L-leucine metabolism?
A7: Human and ovine placental tissues demonstrate dipeptidase activity and can hydrolyze Glycyl-L-leucine. [] This suggests the placenta plays a role in regulating amino acid supply to the fetus, potentially by hydrolyzing dipeptides like Glycyl-L-leucine.
Q7: Which enzymes are primarily responsible for Glycyl-L-leucine hydrolysis?
A8: Various peptidases, primarily located in the brush border membrane and cytosol of intestinal epithelial cells, contribute to Glycyl-L-leucine hydrolysis. [, , ] These include: * Aminopeptidase A: Predominantly found in the brush border, it hydrolyzes α-L-glutamyl-β-naphthylamide. [] * Dipeptidyl peptidase IV: Also located in the brush border, it is involved in releasing Glycyl-L-proline. [, ] * Carboxypeptidases: Contribute to the hydrolysis of peptides like N-carbobenzoxy-L-prolyl-L-alanine. [] * Cytoplasmic dipeptidases: These enzymes, found in the cytosol, further contribute to dipeptide hydrolysis after absorption. [, , ]
Q8: How do factors like pH, temperature, and metal ions influence Glycyl-L-leucine hydrolysis?
A9: * pH: The optimal pH for Glycyl-L-leucine hydrolysis by intestinal peptidases typically falls within the range of 7.4-8.0. [, ] * Temperature: Temperature significantly influences enzyme activity. For instance, Arrhenius plots of Glycyl-L-leucine uptake in monkey intestines show a discontinuity at about 20°C, suggesting a change in the transport mechanism at different temperatures. [] * Metal ions: Certain metal ions, like manganese (Mn) and cobalt (Co), can either inhibit or activate Glycyl-L-leucine hydrolysis depending on the method of enzyme preparation and the specific peptide bond being cleaved. []
Q9: How is the activity of Glycyl-L-leucine-hydrolyzing enzymes regulated?
A10: Multiple regulatory mechanisms control the activity of Glycyl-L-leucine-hydrolyzing enzymes: * Substrate interactions: Products of peptide hydrolysis, such as leucine and glycine, can inhibit Glycyl-L-leucine hydrolysis by competing for the active sites of enzymes. [] This suggests a feedback mechanism for regulating peptide digestion. * Allosteric regulation: Compounds like tributyrin can act as allosteric regulators, altering the conformation and activity of enzymes like alkaline phosphatase, which is also involved in Glycyl-L-leucine hydrolysis. [] * Genetic regulation: Mutations in specific genes, like livR in Salmonella typhimurium, can lead to derepression of transport systems for branched-chain amino acids, including those involved in Glycyl-L-leucine uptake. [, ]
Q10: What is the molecular formula and weight of Glycyl-L-leucine?
A10: The molecular formula of Glycyl-L-leucine is C8H16N2O3, and its molecular weight is 188.23 g/mol.
Q11: What spectroscopic data is available for Glycyl-L-leucine?
A12:
* Infrared (IR) spectroscopy: IR analysis can provide information about the functional groups present in Glycyl-L-leucine, such as amide bonds and carboxylic acid groups. [] * Electrospray ionization mass spectrometry (ESI-MS): ESI-MS can be used to determine the molecular weight and identify fragments of Glycyl-L-leucine. []
Q12: What is known about the stability and degradation of Glycyl-L-leucine?
A13: * Subcritical water degradation: Studies have investigated the degradation kinetics of Glycyl-L-leucine in subcritical water, a green solvent, at elevated temperatures (200–240 °C). [] The results indicate that the degradation follows first-order kinetics, and one of the final products identified is cyclo-(glycyl-L-leucine), suggesting a cyclization reaction. * Gamma irradiation: Gamma irradiation of Glycyl-L-leucine powder results in the formation of stable free radicals, specifically the (CH3)2CCH2 radical, as observed through electron paramagnetic resonance (EPR) spectroscopy. []
Q13: What are the potential applications of Glycyl-L-leucine?
A14: Although not currently used as a therapeutic agent, understanding Glycyl-L-leucine's absorption, metabolism, and interactions with enzymes provides valuable insights for several areas: * Drug design: Knowledge about dipeptide transport mechanisms can inform the development of peptide-based drugs with improved bioavailability and targeted delivery. * Parenteral nutrition: Glycyl-L-leucine, along with other dipeptides, has shown potential as a substrate for parenteral nutrition in humans. [] Efficient utilization of Glycyl-L-leucine in parenteral nutrition formulations could offer advantages over free amino acids. * Food science: Insights into Glycyl-L-leucine's digestibility and interactions with other nutrients contribute to optimizing food formulations for better nutrient absorption.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


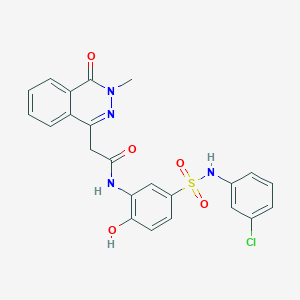

![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)
![N-[(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]-2-[3-[4-(3-aminopropylamino)butylamino]propylamino]acetamide](/img/structure/B1671846.png)
